1-allyl-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
The compound contains several functional groups including an allyl group, a benzimidazole ring, and a pyrrolidinone ring . The allyl group is a substituent with the structural formula −CH2−HC=CH2 . Benzimidazole is a type of organic compound consisting of a fusion of benzene and imidazole . Pyrrolidinone is a class of organic compounds that consist of a five-membered lactam .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole ring system is planar and aromatic, allowing for potential π-π interactions . The allyl group could introduce some interesting reactivity, particularly at the allylic position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of a benzimidazole ring could potentially increase the compound’s stability and rigidity .Scientific Research Applications
Novel Synthetic Methods
Research in the field of organic chemistry has led to the development of novel synthetic routes for various heterocyclic compounds. For example, Katritzky et al. (2000) reported on the syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, highlighting the versatility of these heterocycles in organic synthesis. Such methodologies could potentially be applied to or inspired the synthesis of 1-allyl-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, offering insights into its preparation and functionalization Katritzky, Qiu, He, & Yang, 2000.
Biological Activity
Compounds containing imidazole and pyridine moieties have been explored for their potential biological activities. For instance, Carmona et al. (2003) investigated the glycosidase inhibitory activity of 7-deoxycasuarine, a compound synthesized from an imidazole derivative. This research indicates the potential of imidazole derivatives in developing inhibitors for specific enzymes, suggesting that this compound could be explored for similar biological applications Carmona, Whigtman, Robina, & Vogel, 2003.
Material Science Applications
In material science, the synthesis and characterization of novel compounds can lead to the development of new materials with unique properties. Qingjun (2007) synthesized a novel liquid crystalline compound, demonstrating the potential of organic compounds in the creation of new materials with specific thermal and morphological properties. While not directly related, the research on such compounds provides a foundation for exploring the material science applications of this compound Qingjun, 2007.
Mechanism of Action
Target of Action
It contains an imidazole ring, which is a common structural motif in many bioactive molecules . Imidazole derivatives have been reported to interact with a variety of biological targets, including the human dopamine receptor D2 .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structural similarity to other imidazole derivatives, it can be hypothesized that it may interact with its target receptor (such as the dopamine receptor d2) at an allosteric binding site . This interaction could potentially alter the receptor’s conformation and modulate its activity .
Biochemical Pathways
If the compound does indeed interact with the dopamine receptor d2, it could potentially influence dopaminergic signaling pathways, which play crucial roles in various physiological processes, including motor control, reward, and hormone regulation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies . If it does interact with the dopamine receptor d2, it could potentially influence neuronal activity and neurotransmission .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and interaction with its target receptor .
Future Directions
Properties
IUPAC Name |
4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-12-25-16-18(15-22(25)27)23-24-19-9-5-6-10-20(19)26(23)13-14-28-21-11-7-4-8-17(21)2/h3-11,18H,1,12-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTZNRGBFNSUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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